molecular formula C10H28Cl2N2 B1664521 1,10-Decanediamine, dihydrochloride CAS No. 7408-92-6

1,10-Decanediamine, dihydrochloride

Cat. No. B1664521
CAS RN: 7408-92-6
M. Wt: 245.23 g/mol
InChI Key: YHMAVHLRZAQXNS-UHFFFAOYSA-P
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Description

1,10-Decanediamine, dihydrochloride is a biochemical . It is used as a raw material for organic synthesis, mainly as a monomer for long chain polyamide polymerization such as PA10.10, PA10.12 . It can also be used as a molecular weight regulator or as a cross-linker .


Molecular Structure Analysis

The molecular formula of 1,10-Decanediamine, dihydrochloride is C10H26Cl2N2 . The molecular weight is 245.233 . The IUPAC Standard InChI is InChI=1S/C10H24N2.2ClH/c1-2-3-4-5-6-7-8-10(12)9-11;;/h10H,2-9,11-12H2,1H3;2*1H .


Physical And Chemical Properties Analysis

1,10-Decanediamine, dihydrochloride is a solid . It has a boiling point of 140 °C/12 mmHg (lit.) and a melting point of 59-61 °C (lit.) .

Scientific Research Applications

Food Contact Materials Safety

1,10-Decanediamine, dihydrochloride is used as a co-monomer for manufacturing polyamide articles in contact with food. It's considered safe for consumer use in aqueous, acidic, and dairy foodstuffs at room temperature or for short-term contact up to 150°C, as long as its migration does not exceed 0.05 mg/kg of food (Flavourings, 2011).

Modification of Poly(Ethylene Terephthalate)

1,10-Decanediamine is used to modify poly(ethylene terephthalate) (PET), enhancing thermal stability, rheology, and mechanical properties. Its application in PET leads to improved performance and makes it a potential material for packaging (Gao, Liu, He, & Bai, 2020).

Photochromic Film Fabrication

1,10-Decanediamine is integral in fabricating self-assembled ultrathin photochromic films. These films exhibit high-photochromic response, excellent stability, and reversibility, making them useful in various optical applications (Wang, Ma, Zhang, Xu, Fu, & Yao, 2009).

Inorganic/Organic Superlattice Films

1,10-Decanediamine is used in the development of inorganic/organic superlattice films, particularly enhancing the photochromic properties of these films. Its role is crucial in manipulating the microstructure and properties of these layered structures (Chen, Ma, He, Xie, Shao, Yang, & Yao, 2002).

Schiff Base Synthesis

In the field of chemistry, 1,10-Decanediamine is used in the synthesis of Schiff bases, which are significant in various applications including catalysis and materials science. Its ability to form stable compounds with other chemicals is a key aspect of its utility (Yu, 2006).

Safety And Hazards

1,10-Decanediamine, dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

CAS RN

7408-92-6

Product Name

1,10-Decanediamine, dihydrochloride

Molecular Formula

C10H28Cl2N2

Molecular Weight

245.23 g/mol

IUPAC Name

10-azaniumyldecylazanium;dichloride

InChI

InChI=1S/C10H24N2.2ClH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H

InChI Key

YHMAVHLRZAQXNS-UHFFFAOYSA-P

SMILES

C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-]

Canonical SMILES

C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,10-Decanediamine, dihydrochloride;  Decane-1,10-diamine dihydrochloride;  1,10-DECANEDIAMINE, DIHYDROCHLORIDE;  10-azaniumyldecylazanium dichloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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